![molecular formula C12H9N3O2S B11814858 1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B11814858.png)
1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of benzothiazole and pyrazole Benzothiazole is known for its diverse biological activities, while pyrazole derivatives are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid involves several steps. One common method is the reaction of 2-aminobenzenethiol with α-haloketones to form benzothiazole derivatives. This is followed by the cyclization of the benzothiazole derivative with hydrazine and subsequent reaction with acylating agents to introduce the carboxylic acid group . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and pyrazole rings. .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Utilized in the development of new materials, such as dyes and sensors.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways. The benzothiazole moiety is known to interact with various biological targets, while the pyrazole ring can enhance binding affinity and specificity . Molecular docking studies and in vitro assays are often used to elucidate these interactions.
Comparison with Similar Compounds
Similar compounds include other benzothiazole and pyrazole derivatives, such as:
Benzothiazole-2-thiol: Known for its antimicrobial and anticancer activities.
5-Methyl-1H-pyrazole-4-carboxylic acid: Used in medicinal chemistry for its anti-inflammatory properties.
Benzothiazole-2-carboxylic acid: Investigated for its potential as an enzyme inhibitor.
1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is unique due to the combination of benzothiazole and pyrazole rings, which can provide synergistic effects and enhance its biological activity.
Properties
Molecular Formula |
C12H9N3O2S |
|---|---|
Molecular Weight |
259.29 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-5-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9N3O2S/c1-7-8(11(16)17)6-13-15(7)12-14-9-4-2-3-5-10(9)18-12/h2-6H,1H3,(H,16,17) |
InChI Key |
RJAMSTZQPZIKJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=NC3=CC=CC=C3S2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


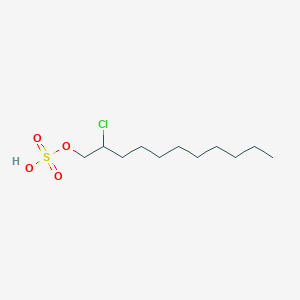

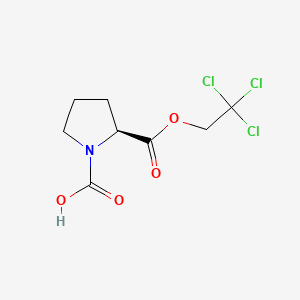
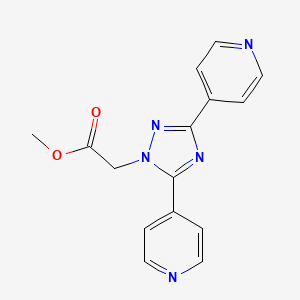
![3-[(3-Chloro-phenyl)-(2-methanesulfonyloxy-ethoxy)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B11814804.png)

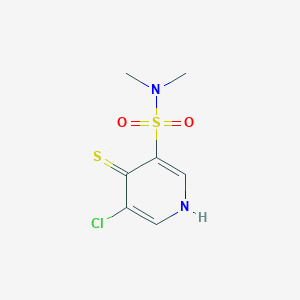


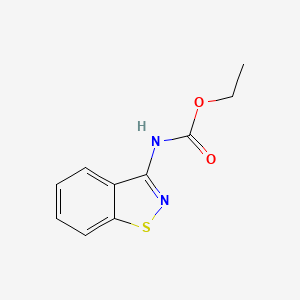
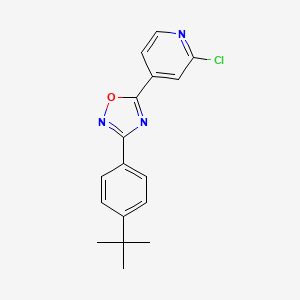


![2-Chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methyl-furan-2-yl)-vinyl]-6,7-dihydro-benzo[b]thiophen-2-yl}-acetamide](/img/structure/B11814852.png)
